2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRABWEQVJORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- Molecular Formula : C17H18ClF N2O2S
- Molecular Weight : 348.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and phenyl groups play crucial roles in modulating these interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to reduced enzymatic activity.
- Receptor Modulation : It can interact with various receptors, potentially altering their function and downstream signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown efficacy against various bacterial strains, suggesting that 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide may also possess similar activities .
Antitumor Activity
Thiazole-containing compounds are recognized for their anticancer potential. Studies have demonstrated that certain thiazole derivatives induce apoptosis in cancer cells through various signaling pathways . The presence of the chlorophenoxy group in our compound could enhance its cytotoxic effects against tumor cells.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of electron-donating groups (like fluorine) enhances the biological activity of compounds containing thiazole rings. The chlorophenoxy group may also contribute positively to the overall efficacy of the compound.
Comparison with Similar Compounds
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
- Structural Differences: Mirabegron shares the 1,3-thiazol-4-yl and acetamide moieties but replaces the 4-chlorophenoxy group with a 2-amino-thiazole and introduces a phenylethanolamine side chain (Figure 2).
- Biological Activity: Mirabegron is a well-established beta-3 adrenergic agonist used for overactive bladder syndrome. Its 2-amino-thiazole and hydroxyl-phenylethyl groups are critical for receptor binding, whereas the 3-fluorophenyl and 4-chlorophenoxy groups in the target compound may alter selectivity or potency .
- Pharmacokinetics : Mirabegron has a molecular weight (MW) of 396.51 g/mol, comparable to the target compound’s estimated MW (~420–440 g/mol). The fluorine in the target compound may enhance metabolic stability compared to Mirabegron’s hydroxyl group .
N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]phenyl}acetamide (PDB ID: 4CJ)
- Structural Differences: This analog features a 3-fluoroanilino-substituted thiazole linked to a phenyl-acetamide, lacking the ethyl spacer and 4-chlorophenoxy group (Figure 3).
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-Thiazol-4-yl}acetamide (CAS 921572-31-8)
- Structural Differences: The thiazole ring here is substituted with a cyclopentylcarbamoyl group, and the acetamide is linked to a 4-chlorophenethyl chain instead of a phenoxy group.
Physicochemical Properties
| Property | Target Compound | Mirabegron | 4CJ Ligand | CAS 921572-31-8 |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₁₇ClFN₂O₂S (est.) | C₂₁H₂₄N₄O₂S | C₁₇H₁₄FN₃O₂S | C₁₉H₂₃ClN₄O₂S |
| Molecular Weight (g/mol) | ~435 | 396.51 | 359.38 | 406.90 |
| Key Substituents | 4-Cl-phenoxy, 3-F-thiazole | 2-Amino-thiazole, β-OH | 3-F-anilino, phenyl | Cyclopentylcarbamoyl |
| LogP (est.) | ~3.5 (highly lipophilic) | 2.8 | 3.1 | 3.7 |
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of substituted thioureas with α-halo ketones under basic conditions.
- Acetamide coupling : Reacting 4-chlorophenoxyacetic acid with ethylenediamine derivatives using coupling agents like HATU or EDCI .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the final compound. Key challenges include controlling regioselectivity in thiazole formation and minimizing side reactions during amide coupling.
Q. How is the compound characterized structurally?
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the 3D structure, particularly for verifying the thiazole-fluorophenyl orientation .
- Spectroscopy : Confirm via H/C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and LCMS (expected [M+H] at m/z ~430) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Test against tyrosine phosphatases (e.g., HPTPβ) using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Low yields (e.g., 14–19% in similar acetamide syntheses ) may result from:
- Steric hindrance : Optimize reaction temperature (0°C to RT) and use bulky base additives (e.g., DIPEA).
- Side reactions : Introduce protective groups (e.g., Boc for amines) or switch solvents (THF to DMF) to improve solubility .
Q. What computational methods predict the compound’s binding affinity?
- Molecular docking : Use AutoDock Vina with crystal structures of HPTPβ (PDB: 1XBO) to identify key interactions (e.g., hydrogen bonds with Arg24, hydrophobic contacts with Phe182) .
- QSAR modeling : Train models on analogs (e.g., substituent effects on logP and IC) to prioritize derivatives for synthesis .
Q. How to resolve contradictions between crystallographic and NMR data?
- Dynamic effects : NMR may show conformational averaging in solution, while crystallography captures static solid-state structures. Use variable-temperature NMR or MD simulations to analyze flexibility .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to reconcile discrepancies .
Methodological Challenges
Q. What strategies improve purity for biological testing?
- HPLC purification : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove residual reagents .
Q. How to validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with target proteins.
- Pull-down assays : Combine with biotin-streptavidin affinity purification and LCMS/MS for protein identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
